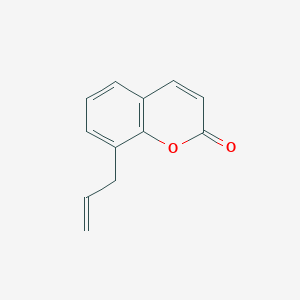

8-allyl-2H-chromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10O2 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

8-prop-2-enylchromen-2-one |

InChI |

InChI=1S/C12H10O2/c1-2-4-9-5-3-6-10-7-8-11(13)14-12(9)10/h2-3,5-8H,1,4H2 |

InChI Key |

IISICPFFRHSFAU-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=CC=CC2=C1OC(=O)C=C2 |

Origin of Product |

United States |

Biological Activities and Mechanistic Insights in Vitro and in Vivo Studies

Antimicrobial Efficacy and Mechanisms

Coumarins as a chemical class are well-documented for their broad-spectrum antimicrobial properties, which are influenced by the nature and position of various substituents on the coumarin (B35378) ring. sci-hub.seresearchgate.net

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

There is currently a lack of specific studies detailing the antibacterial efficacy of 8-allyl-2H-chromen-2-one against either Gram-positive or Gram-negative bacteria. Research on related compounds suggests that the coumarin scaffold is a promising backbone for antibacterial agents. For instance, various 7-hydroxycoumarin derivatives have demonstrated activity, particularly against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. ajbasweb.com The introduction of an allyl group onto the coumarin benzene (B151609) ring has been suggested to contribute positively to bactericidal activity in some derivatives, though this has not been quantified for this compound itself.

Antifungal and Antiparasitic (Leishmanicidal) Investigations

The antifungal potential of coumarins is widely recognized. researchgate.net One study identified a related compound, 3-acetyl-8-allyl-coumarin, as a chemical constituent in the leaf extracts of Allamanda species, which demonstrated potent antifungal activity against the plant pathogen Colletotrichum gloeosporioides. Another study noted that coumarin derivatives featuring an allyl group on the benzene ring showed good controlling effects against fungi such as Rhizoctonia solani and Fusarium graminearum. However, the specific antifungal spectrum and mechanism of this compound have not been independently evaluated.

Similarly, while various natural and synthetic coumarins, such as 7-hydroxy-4-phenylcoumarin (B181766) derivatives, have been investigated for their leishmanicidal activity against Leishmania species, no specific data exists for this compound.

Antiviral Properties and Inhibition of Viral Replication Pathways (e.g., HIV-1 Tat and NF-κB)

Certain coumarin derivatives, particularly neoflavonoids and 4-phenylcoumarins, have been identified as inhibitors of HIV-1 replication. These compounds can target critical viral and host factors, including the HIV-1 Tat protein and the NF-κB signaling pathway, which are essential for viral gene expression and replication. Despite the known anti-HIV potential within the broader coumarin family, there are no available studies that specifically investigate the antiviral properties of this compound or its ability to inhibit these pathways.

Anti-Inflammatory and Antioxidant Actions

The anti-inflammatory and antioxidant activities are among the most extensively studied properties of coumarin derivatives. sci-hub.se These effects are often linked to the molecule's structure, particularly the presence and position of hydroxyl groups.

Free Radical Scavenging Capacity and Oxidative Stress Modulation

Many coumarin derivatives are recognized for their ability to scavenge free radicals and modulate oxidative stress. The antioxidant capacity is often attributed to the ability to donate a hydrogen atom, a process influenced by substituents on the coumarin core. While studies have been performed on a wide array of hydroxycoumarins and their derivatives, specific data quantifying the free radical scavenging capacity or oxidative stress modulation for this compound is not present in the reviewed literature. Research has been conducted on fused oxepinocoumarins derived from o-allyl-allyloxycoumarins, which showed significant scavenging activity, but the activity of the this compound precursors was not reported.

Inhibition of Pro-Inflammatory Enzymes (e.g., Lipoxygenase)

A key mechanism for the anti-inflammatory effects of many coumarins is the inhibition of pro-inflammatory enzymes like lipoxygenase (LOX). The inhibition of LOX prevents the biosynthesis of leukotrienes, which are mediators of inflammation. Studies on fused coumarin structures synthesized from allyloxycoumarin precursors have shown inhibitory activity against soybean lipoxygenase. However, the direct inhibitory effect of this compound on lipoxygenase or other pro-inflammatory enzymes has not been specifically documented.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the compound This compound to generate a detailed article covering the precise biological activities and mechanistic insights requested in the provided outline.

Research into the biological effects of coumarin derivatives is extensive; however, studies focusing specifically on the anticancer, antiproliferative, and enzyme inhibitory profiles of this compound are not prominently available. The existing literature tends to focus on:

Other coumarin derivatives with different substitution patterns.

The general biological activities of the broader coumarin chemical class.

Derivatives that can be synthesized from this compound, rather than the biological activity of the starting compound itself.

Therefore, an article that strictly adheres to the requested outline and focuses solely on this compound cannot be accurately generated at this time. To provide a scientifically rigorous and verifiable article, specific research data on cytotoxicity, apoptosis induction, DNA damage, kinase inhibition, and glycosidase/amylase inhibition for this exact compound would be required.

Enzyme Inhibitory Profiles

Cholinesterase and Beta-Secretase 1 (BACE-1) Inhibition

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for managing Alzheimer's disease (AD). AChE is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132); inhibiting this enzyme increases acetylcholine levels in the brain, which can help alleviate some cognitive symptoms. nih.gov Similarly, the enzyme beta-secretase 1 (BACE-1) is a key target in AD research. BACE-1 is one of the enzymes responsible for cleaving the amyloid precursor protein (APP) to form amyloid-β (Aβ) peptides, which accumulate as plaques in the brains of AD patients. nih.govcsic.es Inhibiting BACE-1 is therefore considered a promising approach to slow the progression of the disease. nih.gov

The coumarin scaffold is a recurring structural motif in many compounds that have been investigated as potential inhibitors of both cholinesterases and BACE-1. csic.esnih.gov Various synthetic and natural coumarin derivatives have demonstrated a range of inhibitory activities. For example, certain 4-phenylcoumarins isolated from Mesua elegans have shown potent AChE inhibition. nih.govmdpi.com Likewise, numerous coumarin-based hybrids, such as those linked to triazole or thiazole (B1198619) moieties, have been synthesized and evaluated, with some exhibiting significant AChE inhibitory potential. researchgate.netscielo.brresearchgate.net In the context of BACE-1, researchers have also designed and synthesized coumarin derivatives aimed at inhibiting this enzyme, leading to compounds with sub-micromolar affinity. csic.es

However, a detailed review of the scientific literature does not yield specific in vitro or in vivo data on the inhibitory activity of This compound against either cholinesterases (AChE or butyrylcholinesterase) or BACE-1. While the broader class of coumarins is of significant interest for these targets, studies focusing explicitly on the 8-allyl substituted variant are not prominently reported.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Influence of the Allyl Group and its Positional Isomerism on Bioactivity

Studies comparing positional isomers of pre-nylated coumarins, which are structurally related to allylcoumarins, have revealed that the location of the isoprenoid chain profoundly impacts anticancer activity. For instance, research on O-prenylated coumarin (B35378) derivatives for their effects on HeLa cervical cancer cells indicated that substitution at the C6 position of the coumarin ring resulted in the most potent anticancer properties, followed by substitution at the C8 position. nih.govmdpi.com This suggests that for certain cancer cell lines, the 6-allyl isomer might exhibit greater efficacy than 8-allyl-2H-chromen-2-one.

Conversely, in the context of GABAA receptor modulation, the 8-substituted coumarin osthole (B1677514) (7-methoxy-8-prenylcoumarin) was found to be a significant potentiator of GABA-induced currents, while other isomers with substitutions at different positions were inactive. nih.gov This highlights that the C8 position is optimal for interaction with this specific neurological target. The study emphasized that prenyl residues are generally essential for positive modulatory activity. nih.gov

The antibacterial activity of amphiphilic molecules has also been shown to be strongly influenced by positional isomerism. nih.govnih.gov Although not directly studying allylcoumarins, these studies establish a clear principle that the spatial arrangement of hydrophobic groups, such as an allyl substituent, can drastically alter membrane interaction and, consequently, antibacterial efficacy and toxicity. nih.gov For example, in a series of isoamphipathic antibacterial molecules, the ortho-isomer demonstrated superior selective activity against bacterial membranes over mammalian membranes compared to its meta and para isomers. nih.gov

These findings collectively underscore that there is no universally optimal position for the allyl group; its influence is context-dependent, varying with the specific biological target and therapeutic area. The angular shape conferred by the C8-allyl substitution in this compound can be advantageous for fitting into specific enzyme or receptor binding pockets, whereas a more linear scaffold resulting from C6-allylation might be preferred for other interactions, such as DNA intercalation.

| Compound Class | Substitution Position | Observed Biological Activity | Reference |

|---|---|---|---|

| O-prenylated coumarins | C6 | Most potent anticancer activity (HeLa cells) | nih.govmdpi.com |

| O-prenylated coumarins | C8 | Moderate anticancer activity (HeLa cells) | mdpi.com |

| Prenylated coumarins (Osthole) | C8 (with C7-methoxy) | Significant GABAA receptor modulation | nih.gov |

Impact of Substituents on the Coumarin Core on Pharmacological Response

Beyond the allyl group, substitutions on the coumarin nucleus of this compound are pivotal for modulating its pharmacological response. The introduction of various functional groups can alter the molecule's electronics, lipophilicity, and hydrogen-bonding capacity.

A common modification involves the introduction of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups. An ortho-phenolic hydroxyl group, in particular, is often associated with significant antioxidant and anti-tumor activities. sci-hub.se The synthesis of 7-hydroxy-8-allylcoumarins is a common strategy to create precursors for more complex molecules. connectjournals.com Subsequent modifications, such as acetylation or benzoylation of the hydroxyl group followed by rearrangement, can lead to compounds like 6-acetyl-7-hydroxy-8-allylcoumarins, further diversifying the pharmacological profile. connectjournals.com

Studies on 3-arylflavone-8-acetic acid derivatives, which share a core structural element, have shown that electron-withdrawing substituents on the aromatic rings can lead to moderate direct cytotoxic activities against cancer cell lines. nih.gov In contrast, the presence of methoxy groups in certain positions can enhance indirect cytotoxicity and the induction of tumor necrosis factor-alpha (TNF-α). nih.gov

In the development of antifungal agents, derivatives of 7-hydroxycoumarin containing an oxime ether moiety at the 8-position have been synthesized and evaluated. nih.gov These studies indicate that the nature of the substituents on the oxime ether chain significantly influences the antifungal potency against various fungal strains.

The antitumor activity of coumarins has been linked to several structural features, including the presence of an alkyl group at the C6 position and a phenyl group at the C4 position. sci-hub.se While the primary focus is this compound, these findings suggest that adding substituents to the C4 or C6 positions of the 8-allyl coumarin scaffold could be a promising strategy for enhancing anticancer efficacy. For instance, a study on Mcl-1 inhibitors utilized 7,8-dihydroxycoumarins, indicating that multiple hydroxyl groups on the benzene (B151609) ring of the coumarin are crucial for this specific activity. researchgate.net

| Substituent/Feature | Position(s) | Impact on Bioactivity | Reference |

|---|---|---|---|

| ortho-Phenolic Hydroxyl | e.g., C7-OH on 8-allylcoumarin | Enhances antioxidant and anti-tumor activities | sci-hub.se |

| Acetyl group | C6 (on a 7-hydroxy-8-allylcoumarin) | Creates novel derivatives with potentially altered pharmacology | connectjournals.com |

| Electron-withdrawing groups | Aryl rings | Can impart direct cytotoxicity | nih.gov |

| Methoxy groups | Aryl rings | Can enhance indirect cytotoxicity and cytokine induction | nih.gov |

| Prenylation | C8 | Associated with improved lipophilicity and antifungal activity | beilstein-journals.org |

Design Principles for Optimizing Biological Activity

Based on extensive SAR studies, several key design principles have emerged for optimizing the biological activity of coumarin-based compounds like this compound.

Lipophilicity and Membrane Permeation : The introduction of lipophilic groups, such as the allyl or the related prenyl moiety, is a fundamental strategy to enhance the passage of the molecule through biological membranes. The length and nature of these aliphatic chains can be fine-tuned; for example, farnesyloxy chains have been shown to increase lipophilicity and facilitate cell penetration. mdpi.com Prenylation at the C8 position, as seen in osthenol, is linked to improved lipophilicity, which aids in its permeation through fungal lipid layers. beilstein-journals.org

Targeted Substituent Placement : The position of substituents is critical and must be tailored to the specific biological target. As noted, C6-substitution may be preferable for certain anticancer activities, whereas C8-substitution is key for GABAA receptor modulation. mdpi.comnih.gov This principle highlights the need for target-oriented design rather than a one-size-fits-all approach.

Harnessing Electronic Effects : The electronic nature of substituents significantly influences bioactivity. Electron-withdrawing groups can be introduced to create specific interactions or reactivities, while electron-donating groups like hydroxyl and methoxy can participate in hydrogen bonding and alter receptor affinity. The antitumor activity of many coumarins is enhanced by an ortho-phenolic hydroxyl group on the benzene ring. sci-hub.se

Stereoselectivity : The three-dimensional arrangement of atoms is crucial. Studies on khellactone (B107364) coumarins have demonstrated that anti-HIV activity can be highly stereoselective, with one isomer being thousands of times more active than its counterparts. sci-hub.se This underscores the importance of controlling stereochemistry during synthesis to achieve optimal biological effect.

Development of Privileged Scaffolds and Molecular Hybrids through SAR

SAR findings have not only optimized single molecules but have also guided the development of more complex and potent structures. 8-Allylcoumarins have proven to be exceptionally versatile platforms for creating novel privileged scaffolds and molecular hybrids.

A prominent strategy involves using the allyl group as a handle for ring-closing metathesis (RCM) reactions. This has enabled the synthesis of heteroannellated coumarins, where a new heterocyclic ring is fused to the coumarin skeleton. researchgate.net Starting from 8-allylcoumarins, researchers have successfully constructed angular furano-, pyrano-, and oxepino-coumarins. researchgate.netresearchgate.net These fused tricyclic systems often exhibit enhanced and more specific biological activities compared to their simpler precursors. For example, the formation of angular furanocoumarins from 8-allyl-7-hydroxycoumarin precursors leads to a class of compounds with known phototoxicity and other potent bioactivities.

Furthermore, the coumarin scaffold, including derivatives of this compound, has been used to create molecular hybrids. This approach involves combining the coumarin core with another pharmacophore to generate a single molecule with dual or synergistic activity. A notable example is the development of coumarin-donepezil hybrids, which have shown promise as dual inhibitors of cholinesterases for potential use in neurodegenerative diseases. researchgate.net Similarly, coumarin-chalcone hybrids have been synthesized, leveraging the known biological activities of both parent scaffolds. researchgate.net These hybrid molecules represent a sophisticated application of SAR, aiming to address complex diseases by hitting multiple targets simultaneously.

The transformation of 8-allylcoumarins into these advanced molecular architectures demonstrates their value as a "privileged scaffold"—a molecular framework that is amenable to diverse chemical modifications and capable of binding to multiple biological targets.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic behavior of 8-allyl-2H-chromen-2-one, elucidating its stability, reactivity, and the nature of its chemical bonds.

| Parameter | Description | Typical Calculated Value (Illustrative) |

|---|---|---|

| Total Energy | The total electronic energy of the optimized geometry. | -X.XXXX Hartrees |

| Dipole Moment | A measure of the polarity of the molecule. | ~Y.YY Debye |

| Chemical Hardness (η) | Resistance to change in electron distribution. | ~Z.ZZ eV |

| Electrophilicity Index (ω) | A measure of the electrophilic character of the molecule. | ~A.AA eV |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For this compound, the HOMO is typically localized on the electron-rich parts of the molecule, such as the benzene (B151609) ring and the pyrone oxygen, indicating its propensity to act as an electron donor in reactions. The LUMO, conversely, is generally distributed over the α,β-unsaturated carbonyl system of the coumarin (B35378) core, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter that correlates with the chemical reactivity and stability of the molecule; a smaller gap suggests higher reactivity.

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.5 to -7.5 | Benzene ring, pyrone oxygen, C=C bond of pyrone |

| LUMO | -1.5 to -2.5 | Carbonyl group, C=C bond of pyrone |

| HOMO-LUMO Gap | 4.0 to 5.0 | - |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. For this compound, the MEP map would show regions of negative potential (typically colored in shades of red) around the carbonyl oxygen and other electronegative atoms, indicating these as sites for electrophilic attack. Regions of positive potential (colored in shades of blue) would be expected around the hydrogen atoms, particularly those of the allyl group and the aromatic ring. This mapping of charge distribution provides a visual representation of the molecule's reactivity hotspots.

Mechanistic Pathway Elucidation

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and transition states.

The allyl group at the 8-position of the coumarin ring makes this compound a prime candidate for pericyclic reactions, most notably the Claisen rearrangement. This-sigmatropic rearrangement would involve the migration of the allyl group from the oxygen (if it were an ether, which is a common precursor) or from its carbon attachment to an adjacent carbon atom.

Computational studies on analogous aryl allyl ethers have shown that the Claisen rearrangement proceeds through a concerted, cyclic transition state. The aromaticity of this transition state can be evaluated using computational methods, which often indicates a degree of aromatic character that stabilizes the transition state and lowers the activation energy.

While direct computational studies on pseudopericyclic reactions of this compound are scarce, this class of reactions represents an intriguing mechanistic possibility. A pseudopericyclic reaction is characterized by a planar transition state with disconnections in the cyclic array of interacting orbitals. For a molecule like this compound, certain transformations, potentially involving the lactone functionality in concert with the allyl group, could theoretically proceed via such a pathway. Computational analysis of the molecular orbitals involved in the transition state would be necessary to distinguish a pericyclic from a pseudopericyclic mechanism.

For any proposed reaction mechanism, the characterization of the transition state (TS) is paramount. Using computational methods, the geometry of the TS for reactions such as the Claisen rearrangement of an appropriate precursor to this compound can be located on the potential energy surface. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For the Claisen rearrangement, the calculated transition state would likely exhibit a chair-like or boat-like conformation, with partial bond formation between the terminal carbon of the allyl group and the C7 or C9 position of the coumarin nucleus, and partial bond breaking between the C8 and the first carbon of the allyl group. The activation energy for the reaction can be calculated as the energy difference between the reactant and the transition state, providing a quantitative measure of the reaction's feasibility.

| Reaction | Transition State Property | Illustrative Calculated Value |

|---|---|---|

| Claisen Rearrangement (of a precursor) | Activation Energy (ΔE‡) | 25-35 kcal/mol |

| Imaginary Frequency | -300 to -500 cm⁻¹ | |

| Key Distances (forming/breaking bonds) | ~2.0 - 2.2 Å |

In Silico Prediction and Modeling for Biological Activity

In silico methods are computational techniques used to predict and model the biological activity of chemical compounds. These approaches are cost-effective and time-efficient, allowing researchers to screen large libraries of molecules and prioritize candidates for further experimental validation.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In medicinal chemistry, this is often used to predict the interaction between a small molecule ligand, such as this compound, and a specific protein target. The process involves predicting the binding mode and affinity, which is often represented as a docking score. A lower docking score typically indicates a more favorable binding interaction.

Currently, there are no specific published studies detailing the molecular docking of this compound with any biological targets. Such a study would involve:

Identifying potential protein targets based on the known activities of similar coumarin compounds.

Obtaining the three-dimensional structures of these target proteins.

Using specialized software to simulate the binding of this compound into the active site of the target.

Analyzing the resulting poses and calculating the binding energies to predict the strength of the interaction.

The results would typically be presented in a table format, as shown in the hypothetical example below.

Hypothetical Molecular Docking Data for this compound

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|---|

| Protein X | XXXX | -8.5 | TYR 23, PHE 105, LYS 78 | Hydrogen Bond, Pi-Pi Stacking |

| Protein Y | YYYY | -7.2 | VAL 56, LEU 99, ILE 110 | Hydrophobic Interaction |

This table is for illustrative purposes only, as no specific data for this compound is currently available.

Computational Predictions of Absorption, Distribution, Metabolism, and Excretion (ADME)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is another critical aspect of in silico drug design. These predictions help to assess the pharmacokinetic profile of a compound, indicating how it might behave within a biological system. Various computational models and software are used to estimate these properties based on the molecule's structure.

Key ADME parameters that would be predicted for this compound include:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) predict how well the compound is absorbed into the bloodstream.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help to understand where the compound will travel in the body.

Metabolism: The prediction of cytochrome P450 (CYP) enzyme inhibition is crucial for assessing potential drug-drug interactions and the compound's metabolic stability.

Excretion: While less commonly predicted in early screens, parameters related to clearance can also be estimated.

As with molecular docking, specific computational ADME studies for this compound have not been identified in the available literature. A future study would likely generate a data table similar to the hypothetical one presented below.

Hypothetical Predicted ADME Properties of this compound

| ADME Property | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption (%) | > 90% | High |

| Caco-2 Permeability (nm/s) | High | Good intestinal permeability |

| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cross the BBB |

| Plasma Protein Binding (%) | > 95% | High |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

This table is for illustrative purposes only, as no specific data for this compound is currently available.

While the broader family of coumarins has been the subject of numerous computational investigations, the specific compound this compound represents an area ripe for future theoretical exploration. The application of molecular docking and ADME prediction methodologies to this molecule would provide valuable preliminary data, guiding further experimental research into its potential biological and pharmacological activities.

Natural Occurrence and Biosynthetic Pathways of Coumarins

Isolation and Identification from Botanical Sources

The isolation of coumarins from plant sources is a long-established practice in phytochemistry. semanticscholar.org These compounds are secondary metabolites that play widespread roles in plant physiology and defense. nih.gov While 8-allyl-2H-chromen-2-one itself is not a prominently cited isolate, a diverse array of substituted coumarins, particularly prenylated coumarins, have been extracted and characterized from various plant species.

Prenylated coumarins, which are structurally analogous to allyl coumarins, have been identified in numerous plants. For instance, two new prenylated coumarins were isolated from the roots of Zanthoxylum nitidum. Similarly, terpenylated coumarins have been purified from Ailanthus altissima. mdpi.com The Citrus genus is another significant source; lemon (Citrus limon) peel, for example, is known to accumulate large quantities of prenylated coumarins. nih.gov The general coumarin (B35378) backbone, 2H-1-benzopyran-2-one, is a common plant-derived product found in fruits, vegetables, seeds, and nuts. researchgate.net

The process of isolating these compounds typically involves extraction from plant material using solvents, followed by various chromatographic techniques to separate and purify the individual molecules. The structural elucidation is then accomplished through spectroscopic methods.

Table 1: Examples of Substituted Coumarins from Botanical Sources

| Compound Class | Example Compound | Botanical Source |

|---|---|---|

| Prenylated Coumarins | 3''-hydroxytoddanone | Zanthoxylum nitidum |

| Prenylated Coumarins | iso-toddalolactone | Zanthoxylum nitidum |

| Terpenylated Coumarins | Altissimacoumarin D | Ailanthus altissima mdpi.com |

| Furanocoumarins | Bergaptol (B1666848) | Citrus limon nih.gov |

This table is interactive. Click on the headers to sort the data.

Discovery and Characterization in Microbial Systems (Bacteria and Fungi)

While plants are the most prolific source of coumarins, microbial systems, particularly fungi, are also known to produce a variety of related compounds. researchgate.net Fungi, including endophytic fungi which live within plant tissues, can synthesize a range of bioactive secondary metabolites. mdpi.com

Isocoumarins, which are isomers of coumarins, are frequently isolated from fungi. mdpi.com Genera such as Aspergillus and Penicillium are noted for producing bioactive chromones, a related class of compounds. researchgate.net For example, new isocoumarin (B1212949) derivatives with antimicrobial properties were produced by Lachnum palmae, a fungus associated with the plant Przewalskia tangutica. mdpi.com

The discovery of these compounds in microbes often involves culturing the microorganism and then extracting and analyzing the secondary metabolites from the culture broth or mycelium. The characterization follows the same spectroscopic principles used for plant-derived compounds. The presence of these compounds in microbes suggests that the biosynthetic machinery for producing the core benzopyrone structure is not limited to the plant kingdom.

Enzymatic and Chemical Steps in Related Coumarin Biosynthesis (e.g., Prenylation)

The structural diversity of natural coumarins arises from various enzymatic modifications of the basic coumarin skeleton. One of the most significant modifications is prenylation—the attachment of isoprenoid units, which is biochemically similar to allylation. This process is catalyzed by a class of enzymes known as prenyltransferases. nih.gov

The biosynthesis involves the transfer of a prenyl group from a donor molecule, typically dimethylallyl diphosphate (B83284) (DMAPP) or geranyl diphosphate (GPP), to the coumarin acceptor molecule. bioorganica.com.ua This can result in either C-prenylation (attachment to a carbon atom) or O-prenylation (attachment to an oxygen atom). nih.gov

In Citrus limon, for example, microsomal fractions from the peel have been shown to possess both O- and C-prenyltransferase activities. nih.gov These enzymes can utilize various coumarin derivatives as substrates. One study identified that bergaptol was a preferred substrate, and GPP was the exclusive prenyl donor for the 5-O-geranylation reaction. nih.gov The enzymatic characterization revealed specific kinetic properties (Kₘ values) for both the prenyl donor and the coumarin acceptor, highlighting the specificity of these biosynthetic reactions. nih.gov Such enzymatic processes are crucial for creating the vast array of prenylated coumarins found in nature, providing a model for how an allyl group could potentially be attached to a similar scaffold.

Table 2: Key Components in Coumarin Prenylation

| Component | Type | Example | Role in Biosynthesis |

|---|---|---|---|

| Enzyme | Prenyltransferase | Bergaptol 5-O-geranyltransferase | Catalyzes the transfer of a prenyl group to the coumarin substrate. nih.gov |

| Substrate (Acceptor) | Coumarin Derivative | Bergaptol | The molecule to which the prenyl group is attached. nih.gov |

This table is interactive. Click on the headers to sort the data.

Emerging Research Avenues and Future Directions

Novel Synthetic Methodologies for Diversifying the 8-Allyl-2H-chromen-2-one Scaffold

The development of novel and efficient synthetic routes is paramount for generating a diverse library of this compound derivatives, enabling comprehensive structure-activity relationship (SAR) studies. Recent advancements have moved beyond traditional methods like the Pechmann, Knoevenagel, and Wittig reactions, focusing on strategies that offer greater complexity, efficiency, and functional group tolerance. nih.gov

One promising approach involves the use of microwave-assisted organic synthesis (MAOS). This technique can significantly accelerate reaction times and improve yields for the synthesis of 8-allylcoumarins, for instance, through a tandem Claisen rearrangement/Wittig olefination/cyclization sequence. Furthermore, the 8-allyl group serves as a versatile handle for subsequent modifications. Ring-closing metathesis (RCM) has been successfully employed to construct annulated coumarins, fusing five- to seven-membered rings onto the coumarin (B35378) core. This strategy allows for the creation of novel polycyclic frameworks with potentially unique biological properties.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also emerged as powerful tools for the diversification of the this compound scaffold. These reactions enable the introduction of a wide array of aryl and heteroaryl moieties at the 8-position, facilitating the exploration of how different substituents in this region influence biological activity.

Moreover, multicomponent reactions (MCRs) are gaining traction for the one-pot synthesis of complex coumarin derivatives. These reactions, which combine three or more starting materials in a single synthetic operation, offer high atom economy and procedural simplicity. The development of novel MCRs that incorporate the this compound backbone or its precursors could provide rapid access to a wide range of structurally diverse compounds for biological screening.

| Synthetic Methodology | Description | Potential Diversification |

| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave irradiation to accelerate reaction rates and improve yields. | Rapid synthesis of the core scaffold and subsequent modifications. |

| Ring-Closing Metathesis (RCM) | A powerful carbon-carbon bond-forming reaction that uses the allyl group to create new rings. | Formation of fused carbocyclic and heterocyclic ring systems. |

| Palladium-Catalyzed Cross-Coupling | Enables the formation of carbon-carbon and carbon-heteroatom bonds. | Introduction of a wide variety of aryl, heteroaryl, and other functional groups. |

| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more reactants to form a complex product. | Efficient and diverse synthesis of highly functionalized derivatives. |

Exploration of Underexplored Biological Targets for Therapeutic Applications

While the anticancer, anti-inflammatory, and antimicrobial properties of coumarins are well-documented, the full therapeutic potential of this compound and its derivatives remains to be unlocked. iajesm.inresearchgate.netnih.gov Current research is beginning to explore less conventional biological targets, opening up new avenues for drug discovery.

One such area is the investigation of these compounds as modulators of enzymes involved in neurodegenerative diseases. For example, derivatives of 8-substituted coumarins have shown inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B), enzymes implicated in the pathology of Alzheimer's disease. mdpi.com Further exploration of the this compound scaffold could lead to the development of novel multi-target ligands for the treatment of complex neurological disorders.

Another emerging area of interest is the potential of these compounds to target parasitic diseases. Many natural coumarins exhibit antiparasitic activity, and the this compound core could serve as a starting point for the development of new agents against diseases like leishmaniasis, trypanosomiasis, and malaria. The exploration of specific parasitic enzymes or cellular pathways that are sensitive to these compounds is a key area for future research.

Furthermore, the role of this compound derivatives as inhibitors of protein-protein interactions (PPIs) is a largely unexplored frontier. PPIs are crucial for many cellular processes, and their dysregulation is often associated with disease. The development of small molecules that can disrupt pathological PPIs is a major goal in modern drug discovery, and the unique three-dimensional structure of diversified this compound derivatives could make them suitable candidates for this purpose.

| Underexplored Target Class | Therapeutic Area | Rationale |

| Neuro-modulatory Enzymes | Neurodegenerative Diseases | Potential to inhibit enzymes like AChE and MAOs involved in Alzheimer's and Parkinson's diseases. mdpi.com |

| Parasitic Enzymes and Pathways | Infectious Diseases | Exploring the antiparasitic potential against a range of protozoan and helminthic infections. |

| Protein-Protein Interactions (PPIs) | Various (e.g., Oncology, Immunology) | The scaffold's structural diversity could yield inhibitors of disease-relevant PPIs. |

| Ion Channels | Cardiovascular and Neurological Disorders | Investigating the modulation of specific ion channels to treat conditions like arrhythmia or epilepsy. |

Integration of Advanced Computational Techniques for Drug Discovery and Development

In silico methods are becoming increasingly integral to the drug discovery pipeline, offering a rational and cost-effective approach to identify and optimize lead compounds. For the this compound scaffold, these computational tools can be leveraged in several ways.

Molecular docking studies can be employed to predict the binding modes and affinities of this compound derivatives with various biological targets. chemmethod.com This allows for the virtual screening of large compound libraries to identify promising candidates for further experimental investigation. For instance, docking simulations can help in understanding the key interactions between the coumarin scaffold and the active site of an enzyme, guiding the design of more potent and selective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool that can be used to establish a mathematical correlation between the structural features of this compound derivatives and their biological activity. cu.edu.eg By developing robust QSAR models, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Furthermore, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development. nih.gov Computational tools can be used to estimate the pharmacokinetic and toxicological profiles of this compound derivatives, helping to identify potential liabilities such as poor bioavailability or off-target toxicity before significant resources are invested in their development. mdpi.com

| Computational Technique | Application in this compound Research |

| Molecular Docking | Prediction of binding modes and affinities to biological targets; virtual screening of derivative libraries. chemmethod.com |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the biological activity of novel derivatives based on their chemical structure. cu.edu.eg |

| Molecular Dynamics (MD) Simulations | Investigation of the dynamic behavior of ligand-target complexes to understand binding stability and conformational changes. mdpi.com |

| ADMET Prediction | In silico estimation of pharmacokinetic and toxicological properties to guide lead optimization. nih.govmdpi.com |

Bio-guided Synthesis and Chemo-enzymatic Approaches

Bio-guided synthesis is a strategy that uses the biological activity of compounds to direct the synthetic process. In the context of this compound, this approach involves synthesizing a small, diverse library of derivatives and screening them for a specific biological activity. The most active compounds, or "hits," are then used as a basis for the design and synthesis of a second generation of more potent and selective analogs. This iterative process of synthesis and biological evaluation can significantly accelerate the discovery of lead compounds.

Chemo-enzymatic synthesis, which combines the principles of chemical synthesis with the high selectivity of enzymatic catalysis, offers a green and efficient alternative for the synthesis and modification of the this compound scaffold. iajesm.in Enzymes can be used to perform specific transformations that are often difficult to achieve with traditional chemical methods, such as regioselective and stereoselective reactions.

For example, lipases have been used in the synthesis of coumarin carboxamide derivatives, and other enzymes have been shown to catalyze the reduction of the coumarin double bond. mdpi.commdpi.com The application of enzymes such as glycosyltransferases could also be explored to generate glycosylated derivatives of this compound, which may exhibit improved solubility and pharmacokinetic properties. nih.gov The use of ene-reductases for the selective reduction of the α,β-unsaturated double bond in the coumarin core is another area of interest. mdpi.com

| Approach | Description | Application to this compound |

| Bio-guided Synthesis | An iterative process where biological testing results guide the design and synthesis of subsequent compound libraries. | Efficiently navigate chemical space to identify derivatives with enhanced potency and selectivity for a desired biological target. |

| Chemo-enzymatic Synthesis | The integration of chemical and enzymatic steps to achieve transformations with high selectivity and under mild conditions. iajesm.in | Regioselective and stereoselective modifications of the this compound scaffold, such as hydroxylation, glycosylation, or reduction. |

| Biocatalysis | The use of natural catalysts, such as enzymes or whole microorganisms, to perform chemical transformations. mdpi.com | Environmentally friendly synthesis of derivatives and chiral building blocks. |

Q & A

Q. What are the standard synthetic routes for 8-allyl-2H-chromen-2-one, and how do reaction conditions influence yield?

The compound is commonly synthesized via Pechmann condensation, where phenolic derivatives react with β-ketoesters under acidic conditions. A solvent-free grinding technique using silica-supported sulfuric acid achieves high efficiency (85–92% yield) by minimizing side reactions . Modifications in substituent positioning (e.g., allyl groups) require precise control of temperature (80–100°C) and catalyst loading (10–15 mol%) to avoid polymerization or isomerization.

Q. Which spectroscopic and crystallographic methods are critical for structural validation of this compound derivatives?

- 1H/13C NMR : Assigns proton environments (e.g., allyl protons at δ 5.2–5.8 ppm) and carbonyl carbons (δ 160–165 ppm) .

- X-ray crystallography : Resolves bond lengths and angles (e.g., C8–O2 bond: 1.36 Å) to confirm stereoelectronic effects from allyl substitution .

- IR spectroscopy : Identifies lactone carbonyl stretches (1700–1750 cm⁻¹) and allyl C–H bending (990 cm⁻¹) .

Q. What preliminary biological screening strategies are used to evaluate this compound’s bioactivity?

- In vitro assays : Anti-cancer activity is tested via MTT assays (e.g., IC₅₀ values against HeLa cells).

- Molecular docking : Predicts interactions with targets like COX-2 or topoisomerase II using AutoDock Vina .

- ADMET profiling : Computational tools (e.g., SwissADME) assess pharmacokinetic properties, including logP (2.1–2.5) and bioavailability scores (0.55) .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data for structurally similar 2H-chromen-2-one derivatives?

Discrepancies in melting points or NMR shifts often arise from polymorphic forms or solvent residues. Strategies include:

- HPLC-PDA : Purity analysis (>95%) to rule out impurities .

- Dynamic NMR : Detects rotameric equilibria in allyl or nitro-substituted derivatives .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O contacts) influencing crystallographic packing .

Q. What methodologies optimize this compound derivatives for multitarget therapeutic applications?

- Fragment-based design : Hybridize the chromenone core with thiazole or quinoline moieties to enhance kinase inhibition (e.g., IC₅₀ < 1 µM for EGFR) .

- SAR studies : Systematic substitution at C3/C8 positions (e.g., nitro, methoxy) improves selectivity ratios (e.g., COX-2/COX-1 > 10) .

- In vivo models : Zebrafish toxicity assays prioritize derivatives with LD₅₀ > 100 mg/kg for further development .

Q. How do computational studies enhance understanding of this compound’s reactivity and stability?

- DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gap: 4.2–4.8 eV) to assess electrophilic/nucleophilic sites .

- MD simulations : Model solvation effects (e.g., in DMSO) on conformational stability over 100-ns trajectories .

- QSPR models : Correlate substituent Hammett constants (σ) with antioxidant activity (R² = 0.89) .

Q. What experimental protocols assess the environmental impact of this compound in indoor/outdoor settings?

- Microspectroscopic imaging : Tracks adsorption on silica surfaces under varying humidity (30–70% RH) .

- Photodegradation studies : UV-Vis monitoring (λ = 254 nm) quantifies half-life (t₁/₂ = 2–4 h) in aqueous media .

- Ecotoxicology : Daphnia magna assays measure LC₅₀ (48-h exposure) to evaluate aquatic toxicity .

Q. How can FAIR data principles improve reproducibility in chromenone research?

- Metadata standardization : Use platforms like PubChem to deposit analytical data (e.g., NMR, HPLC) with DOI links .

- Open-access repositories : Share crystallographic data (CCDC codes) and synthetic protocols in Zenodo or Figshare .

- Electronic lab notebooks (ELNs) : Track reaction parameters (time, temperature) via tools like LabArchives to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.